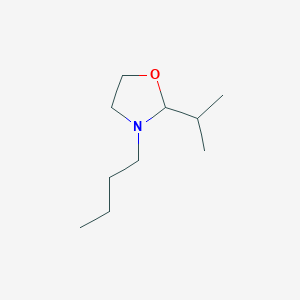
4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester is an organic compound with the molecular formula C₇H₁₂O₂. This compound is a derivative of pentenoic acid, characterized by the presence of a double bond in the carbon chain and an ester functional group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester can be achieved through several methods. One common approach involves the esterification of 4-Pentenoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the scalability and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The double bond in the compound allows for addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenation reactions may use reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester involves its interaction with molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The double bond in the compound allows for addition reactions, which can modify its structure and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Pentenoic acid: The parent compound without the ester group.
2,2-Dimethyl-3-oxo-4-pentenoic acid: A similar compound with a different substitution pattern.
Ethyl 3-pentenoate: An ester of 3-pentenoic acid.
Uniqueness
4-Pentenoic acid, 2,2-dimethyl-3-oxo-, ethyl ester is unique due to its specific substitution pattern and the presence of both a double bond and an ester group
Eigenschaften
CAS-Nummer |
79314-67-3 |
|---|---|
Molekularformel |
C9H14O3 |
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
ethyl 2,2-dimethyl-3-oxopent-4-enoate |
InChI |
InChI=1S/C9H14O3/c1-5-7(10)9(3,4)8(11)12-6-2/h5H,1,6H2,2-4H3 |
InChI-Schlüssel |
FDGAXYOYXZQIEL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C)C(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
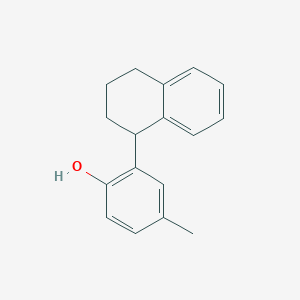

![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)
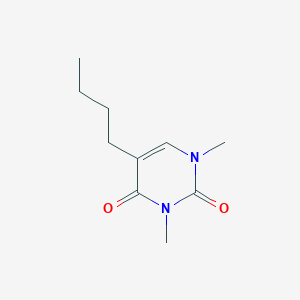
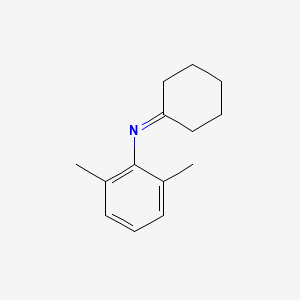
![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)

![Tributyl[(propan-2-yl)sulfanyl]stannane](/img/structure/B14427178.png)
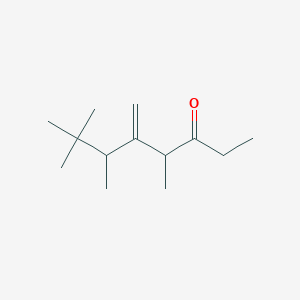

![2-[4-(3-Oxo-3-phenylpropyl)phenoxy]ethyl acetate](/img/structure/B14427209.png)

